![molecular formula C26H22FN3O2S B2919274 (2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-85-6](/img/structure/B2919274.png)

(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

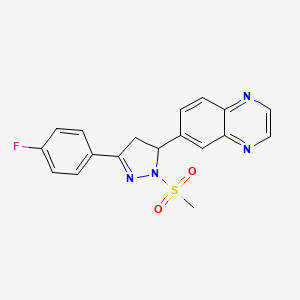

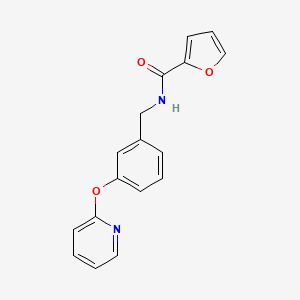

The compound (2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest, due to its complex chemical structure, is potentially analogous to substances explored for various applications in chemical and pharmaceutical research. While direct studies on this specific compound were not found, research on structurally related compounds provides insights into potential applications and methodologies for its investigation.

- Crystal Structure Analysis : A study on a related pyrimidine compound highlights the importance of crystal structure analysis in understanding molecular interactions and properties. Such analysis can reveal the dihedral angles between different rings in the molecule and how these structures interact through hydrogen bonds, contributing to the formation of a three-dimensional network. This foundational understanding is crucial for exploring the applications of complex molecules in material science and drug design (Kang et al., 2015).

Catalysis and Chemical Synthesis

- Catalytic Applications : Research on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands, which share a resemblance in structural complexity, underscores the potential of the compound in catalysis, specifically in the oligomerization of ethylene. These studies shed light on the significance of structural features, such as the spacer link between donor atoms, for catalytic efficiency and selectivity (Kermagoret & Braunstein, 2008).

Material Science and Photophysics

Polymer Solar Cells Enhancement : Investigations into the enhancement of polymer solar cells through solvent treatment point towards the application of structurally complex molecules in improving energy conversion efficiency. Studies demonstrate that the structural modifications can lead to enhanced charge-transport properties and reduced charge recombination, crucial for developing high-efficiency solar cells (Zhou et al., 2013).

Photophysical Properties : The study of pyrazoline derivatives, including their synthesis and structure-dependent photophysical properties, illustrates the potential application of complex molecules in photophysics. Such compounds can exhibit significant shifts in absorption and emission spectra, which is valuable for the development of optical materials and fluorescent markers (Singh et al., 2012).

Drug Formulation and Delivery

- Solution Formulation for Increased In Vivo Exposure : The development of precipitation-resistant solution formulations for poorly water-soluble compounds highlights the application of chemical research in improving drug delivery and bioavailability. Such studies are essential for the early toxicology and clinical studies of new therapeutic agents, emphasizing the role of chemical structure in formulation science (Burton et al., 2012).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .

properties

IUPAC Name |

[5-(2-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2S/c1-15-7-9-17(10-8-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-5-3-4-6-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMJCEBUFHANID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)

![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)

![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)